RMC-4550 is a small molecule developed by Revolution Medicines that acts as a potent and selective allosteric inhibitor of SHP2 [, , , , ]. SHP2, encoded by the PTPN11 gene, plays a crucial role in various cellular processes, including growth, proliferation, differentiation, and survival, by acting as a convergent signal transduction node within the receptor tyrosine kinase (RTK)-RAS-MAPK pathway [, , , , ].
RMC-4550 binds to an allosteric site on SHP2, distinct from the catalytic site, inducing a conformational change that inhibits its phosphatase activity [, ]. Due to its role in the RTK-RAS-MAPK pathway, RMC-4550 has shown promising anti-tumor activity in preclinical models of various cancers, including leukemia, lung cancer, pancreatic cancer, esophageal cancer, and glioblastoma [, , , , , , , , , ]. Its mechanism of action and favorable pharmacological properties have led to its investigation as a potential therapeutic agent for cancers driven by aberrant SHP2 activity.
RMC-4550 acts as an allosteric inhibitor of SHP2, targeting a site distinct from the catalytic site [, ]. This binding induces a conformational change in SHP2, stabilizing its autoinhibited conformation and preventing the dephosphorylation of its substrates [, , ]. By inhibiting SHP2, RMC-4550 effectively blocks the RAS-MAPK signaling pathway, ultimately leading to the inhibition of tumor cell growth, proliferation, and survival [, , , ].
RMC-4550 has also demonstrated a significant impact on the tumor microenvironment (TME) by modulating both the innate and adaptive immune responses [, , , ]. Specifically, it promotes an anti-tumor immune response by increasing the frequency of CD8+ T-cell infiltration in tumors while decreasing their PD-1 expression [, ]. Additionally, RMC-4550 influences macrophage polarization, leading to a decrease in pro-tumorigenic M2 macrophages and an increase in anti-tumor M1 macrophages [, , ]. This shift in macrophage populations further contributes to the overall anti-tumor efficacy of RMC-4550.
RMC-4550 is characterized by favorable drug-like properties, including:- Potency: RMC-4550 inhibits purified, activated full-length human SHP2 with an IC50 of 1.55 nM and exhibits a cellular IC50 of 39 nM in PC9 cells [].- Selectivity: RMC-4550 demonstrates high selectivity for SHP2, exhibiting no detectable inhibitory activity up to 10 µM against the catalytic domain of SHP2, a panel of 14 additional protein phosphatases, and a panel of 468 protein kinases [].- Metabolic Stability: RMC-4550 exhibits low to moderate cross-species in vitro intrinsic clearance (3.6–24 µL/min/million cells) in hepatocytes [].- Permeability: RMC-4550 demonstrates high passive permeability (458 nm/s) and an efflux ratio of 1 [].- Pharmacokinetics: The ADME properties of RMC-4550 translate into favorable pharmacokinetic profiles in preclinical species, including moderate to high bioavailability and a half-life amenable for once-daily oral administration [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6